REACTION_CXSMILES
|
C([N:4]1[CH2:12][CH2:11][CH:7]([C:8]([Cl:10])=[O:9])[CH2:6][CH2:5]1)(=O)C.[Cl-].[Al+3].[Cl-].[Cl-].[Cl:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>>[ClH:10].[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([C:8]([CH:7]2[CH2:6][CH2:5][NH:4][CH2:12][CH2:11]2)=[O:9])=[CH:20][CH:19]=1 |f:1.2.3.4,6.7|
|
Name
|
( d )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
37.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC(C(=O)Cl)CC1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are reacted
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=CC=C(C(=O)C2CCNCC2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |